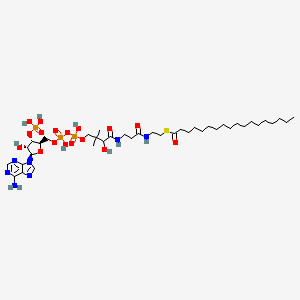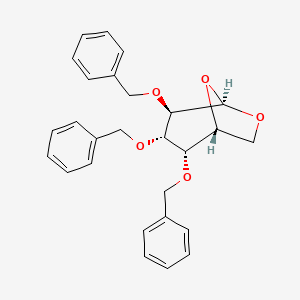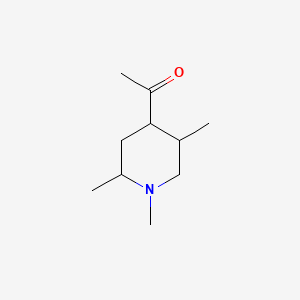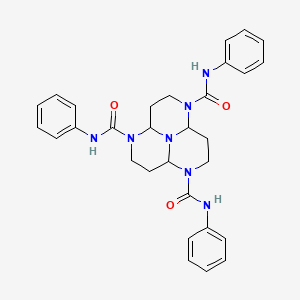
3-Octadecylheptamethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecylheptamethyltrisiloxane is an organosilicon compound with the molecular formula C25H58O2Si3. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique properties, including its hydrophobic nature and its ability to form stable films on various surfaces .
Vorbereitungsmethoden
The synthesis of 3-Octadecylheptamethyltrisiloxane typically involves the hydrolytic polycondensation of alkoxysilanes. One common method includes the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction is followed by rectification to obtain the desired product . Industrial production methods often involve similar hydrolytic processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
3-Octadecylheptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, resulting in the replacement of alkyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Octadecylheptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of various materials.
Biology: Its biocompatibility makes it useful in the development of biomedical devices and coatings.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable films.
Industry: It is employed in the production of water-repellent coatings, lubricants, and sealants.
Wirkmechanismus
The mechanism of action of 3-Octadecylheptamethyltrisiloxane involves its interaction with surfaces to form a hydrophobic layer. This is primarily due to the presence of long alkyl chains and siloxane bonds, which reduce surface energy and enhance water repellency. The molecular targets include various substrates, and the pathways involve the formation of stable siloxane networks .
Vergleich Mit ähnlichen Verbindungen
3-Octadecylheptamethyltrisiloxane can be compared with other siloxanes such as:
1,1,1,3,3,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the long octadecyl chain, making it less hydrophobic.
3-Glycidoxypropyltrimethoxysilane: Contains glycidoxy groups, making it more reactive but less hydrophobic.
Vinyl-1,1,3,3-Tetramethyldisiloxane: Contains vinyl groups, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of long alkyl chains and siloxane bonds, providing exceptional hydrophobic properties and stability.
Eigenschaften
Molekularformel |
C25H58O2Si3 |
|---|---|
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
[dimethyl(octadecyl)silyl]oxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(5,6)27-30(7,8)26-28(2,3)4/h9-25H2,1-8H3 |
InChI-Schlüssel |
JZHWFOSUPCOWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)



![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)



![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
